N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5,6-dimethyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}acetamide
CAS No.:
Cat. No.: VC15361798
Molecular Formula: C26H27N3O5S
Molecular Weight: 493.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H27N3O5S |
|---|---|
| Molecular Weight | 493.6 g/mol |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5,6-dimethyl-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidin-1-yl)acetamide |
| Standard InChI | InChI=1S/C26H27N3O5S/c1-16-17(2)35-25-23(16)24(31)29(19-8-6-5-7-9-19)26(32)28(25)15-22(30)27-13-12-18-10-11-20(33-3)21(14-18)34-4/h5-11,14H,12-13,15H2,1-4H3,(H,27,30) |
| Standard InChI Key | YCHAWQOCXUYRHP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NCCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)C |
Introduction
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5,6-dimethyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}acetamide is a complex organic compound featuring a thieno[2,3-d]pyrimidine core. This compound is of interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. The molecular formula and weight of this compound are not explicitly detailed in the available literature, but it is known to have a molecular weight of approximately 484.53 g/mol, as reported in some sources.
Synthesis and Reaction Conditions
The synthesis of this compound typically involves multiple steps, utilizing common reagents like oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often require controlled temperatures and pH levels to achieve desired transformations. Industrial production may employ optimized synthetic routes, including continuous flow synthesis and advanced catalysts to ensure high yield and purity.
Biological Activity and Potential Applications
Preliminary studies indicate that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5,6-dimethyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}acetamide exhibits significant biological activity. Compounds with similar structures have shown potential anti-inflammatory and anticancer properties. Further research is needed to elucidate its mechanism of action and therapeutic potential.
| Potential Application | Description |
|---|---|
| Anti-inflammatory | Similar compounds have shown promise in reducing inflammation |
| Anticancer | Potential to inhibit cancer cell growth or proliferation |
Research Findings and Future Directions
Interaction studies are crucial for understanding the biological effects of this compound. These studies may involve molecular docking and in vitro assays to identify specific molecular targets and elucidate its mechanism of action. Future research should focus on optimizing its structure for improved efficacy and safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume